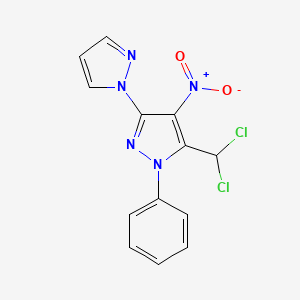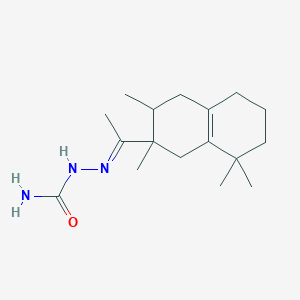
2-(4-phenoxyphenoxy)acetohydrazide
Overview
Description
2-(4-phenoxyphenoxy)acetohydrazide, also known as PPAAH, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPAAH is a hydrazide derivative that has shown promising results in various studies related to cancer, inflammation, and oxidative stress.
Mechanism of Action
The mechanism of action of 2-(4-phenoxyphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and oxidative stress. 2-(4-phenoxyphenoxy)acetohydrazide has been shown to inhibit the Akt/mTOR pathway, which plays a critical role in cell growth and survival. 2-(4-phenoxyphenoxy)acetohydrazide has also been found to inhibit the JAK/STAT pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-phenoxyphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 2-(4-phenoxyphenoxy)acetohydrazide has been found to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In inflammation research, 2-(4-phenoxyphenoxy)acetohydrazide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In oxidative stress research, 2-(4-phenoxyphenoxy)acetohydrazide has been found to reduce the production of ROS and increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
2-(4-phenoxyphenoxy)acetohydrazide has several advantages for lab experiments, including its relative ease of synthesis and its ability to inhibit various signaling pathways involved in cancer, inflammation, and oxidative stress. However, 2-(4-phenoxyphenoxy)acetohydrazide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Further studies are needed to determine the optimal dosage and administration route for 2-(4-phenoxyphenoxy)acetohydrazide in lab experiments.
Future Directions
There are several future directions for 2-(4-phenoxyphenoxy)acetohydrazide research. One area of interest is the development of 2-(4-phenoxyphenoxy)acetohydrazide analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of 2-(4-phenoxyphenoxy)acetohydrazide with other chemotherapeutic agents. Additionally, further studies are needed to determine the mechanism of action of 2-(4-phenoxyphenoxy)acetohydrazide and its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 2-(4-phenoxyphenoxy)acetohydrazide involves the reaction of 4-phenoxyphenol with chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-phenoxyphenoxy)acetyl chloride. The resulting product is then reacted with hydrazine hydrate to obtain 2-(4-phenoxyphenoxy)acetohydrazide. The synthesis method of 2-(4-phenoxyphenoxy)acetohydrazide is relatively simple and can be easily scaled up for larger quantities.
Scientific Research Applications
2-(4-phenoxyphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and oxidative stress. In cancer research, 2-(4-phenoxyphenoxy)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-phenoxyphenoxy)acetohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, 2-(4-phenoxyphenoxy)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 2-(4-phenoxyphenoxy)acetohydrazide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response.
In oxidative stress research, 2-(4-phenoxyphenoxy)acetohydrazide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 2-(4-phenoxyphenoxy)acetohydrazide has also been found to protect against oxidative damage in various cell types.
properties
IUPAC Name |
2-(4-phenoxyphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-16-14(17)10-18-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINHUAQVIBXSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973645 | |
| Record name | 2-(4-Phenoxyphenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenoxy)ethanehydrazonic acid | |
CAS RN |
5807-21-6 | |
| Record name | 2-(4-Phenoxyphenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)
![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)




![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)


![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)